
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- is a derivative of xanthone, a class of oxygenated heterocyclic compounds Xanthones are known for their diverse structures and wide range of biological activities
準備方法
The synthesis of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- typically involves the use of salicylic acid derivatives and phenolic compounds. One common method includes heating salicylic acid phenyl ester to high temperatures (275-285°C) to initiate the reaction and distill off the resulting phenol. The temperature is then increased to 350-355°C to complete the reaction, yielding the desired xanthone derivative . Industrial production methods often involve similar high-temperature processes, with additional purification steps to ensure the quality and purity of the final product.
化学反応の分析
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.
Substitution: The hydroxyl and methoxy groups on the xanthone ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
類似化合物との比較
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- can be compared with other xanthone derivatives, such as:
1,3,5-Trihydroxyxanthone: Similar in structure but with hydroxyl groups at different positions, leading to different chemical and biological properties.
1,3,7-Trihydroxyxanthone: Lacks the methoxy group, which affects its solubility and reactivity.
Mangiferin: A xanthone glucoside with additional sugar moieties, known for its strong antioxidant and anti-inflammatory properties.
The uniqueness of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives.
特性
CAS番号 |
352359-50-3 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
274.22 g/mol |
IUPAC名 |
1,3,7-trihydroxy-4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-13-9(17)5-8(16)11-12(18)7-4-6(15)2-3-10(7)20-14(11)13/h2-5,15-17H,1H3 |
InChIキー |
UREGCHRUDSFGCP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C2=C1OC3=C(C2=O)C=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
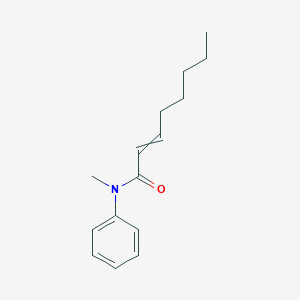
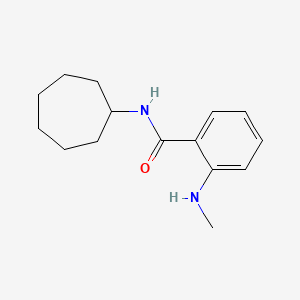
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)

![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
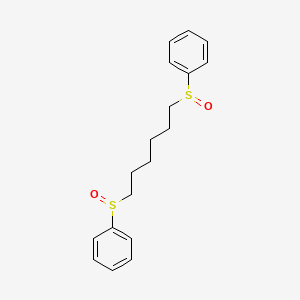
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
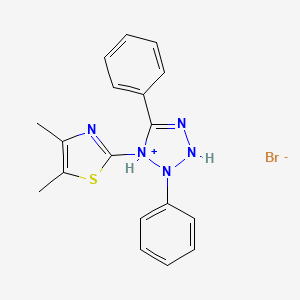
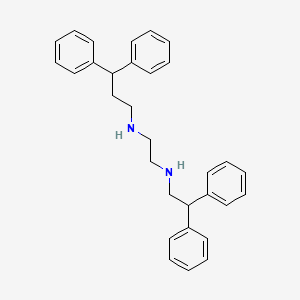

![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
